2-Chloromalonaldehyde

Vue d'ensemble

Description

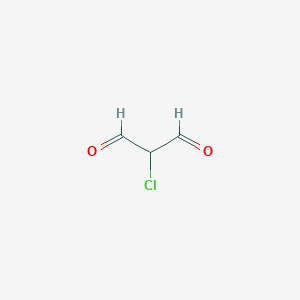

2-Chloromalonaldehyde is an organic compound with the molecular formula C3H3ClO2 It is a derivative of malonaldehyde, where one of the hydrogen atoms is replaced by a chlorine atom

Applications De Recherche Scientifique

2-Chloromalonaldehyde has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It serves as a building block in the production of various chemicals and materials.

Mécanisme D'action

Target of Action

2-Chloromalonaldehyde (2-ClMA) is a chlorinated derivative of malonaldehyde (MA), a model molecule in hydrogen transfer studies . The primary target of 2-ClMA is the internal hydrogen bond (IHB) within the molecule .

Mode of Action

The mode of action of 2-ClMA involves intramolecular hydrogen tunneling . This process is facilitated by the strong IHB within the molecule . The chlorination of malonaldehyde to form 2-ClMA weakens the IHB, reducing the cooperative effect in the resonance-assisted hydrogen bond . This results in the stabilization of two open enol conformers .

Biochemical Pathways

The primary biochemical pathway affected by 2-ClMA involves the transfer of hydrogen along the IHB . This process is influenced by the resonance-assisted hydrogen bond, which is weakened upon chlorination . The presence of two open enol conformers, stabilized by the Cl substitution, indicates that 2-ClMA may affect other biochemical pathways involving β-dialdehydes and β-diketones .

Pharmacokinetics

2-ClMA is utilized in the pharmaceutical sector as a reagent to form thiazole heterocycles

Result of Action

The primary result of 2-ClMA’s action is the occurrence of hydrogen tunneling along the IHB . This process is observed in cryogenic matrices and is influenced by the weakening of the IHB upon chlorination . The presence of two open enol conformers in the gas phase at room temperature is another notable result of 2-ClMA’s action .

Action Environment

The action of 2-ClMA is influenced by the environment in which it is present. For instance, the presence of oH2 impurities in the pH2 matrix close to the neighborhood of the 2-ClMA molecule is found to quench the H tunneling . Additionally, the spectra of 2-ClMA, obtained by trapping the molecule in cryogenic matrices, highlight puzzling matrix effects .

Analyse Biochimique

Biochemical Properties

It is known that it possesses a strong internal hydrogen bond (IHB) and is involved in resonance-assisted hydrogen bonding . The results highlight puzzling matrix effects, beyond site effects, which are interpreted as due to a tunneling splitting of the vibrational levels related to the proton transfer along the internal hydrogen bond (IHB) .

Molecular Mechanism

The molecular mechanism of 2-Chloromalonaldehyde involves a tunneling splitting of the vibrational levels related to the proton transfer along the internal hydrogen bond (IHB) . This is one of the very few molecules in which the H tunneling has been observed in cryogenic matrices .

Temporal Effects in Laboratory Settings

In laboratory settings, the infrared absorption spectra of this compound isolated in para-hydrogen exhibit temperature-dependent structures which are explained as transitions occurring from split vibrational levels induced by hydrogen tunneling . The doublet components associated with higher and lower energy levels are changing reversibly with the increase/decrease of the matrix temperature .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Chloromalonaldehyde can be synthesized through several methods. One common approach involves the chlorination of malonaldehyde. This reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus trichloride, and is conducted under controlled conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the safety and efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloromalonaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under suitable conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Comparaison Avec Des Composés Similaires

Malonaldehyde: The parent compound, which lacks the chlorine substitution.

Chloropropanedial: Another chlorinated derivative with similar reactivity.

Chloromalonic acid: A related compound with two carboxylic acid groups instead of aldehyde groups.

Uniqueness: 2-Chloromalonaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of the chlorine atom enhances its reactivity and allows for selective transformations that are not possible with its parent compound, malonaldehyde.

Activité Biologique

2-Chloromalonaldehyde (2-ClMA) is a chlorinated derivative of malonaldehyde, which has garnered attention due to its potential biological activities. This compound is primarily studied for its applications in organic synthesis and its derivatives are investigated for various therapeutic properties, including antimicrobial and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, biochemical pathways, and relevant case studies.

Target and Mode of Action

This compound acts primarily through intramolecular hydrogen tunneling , a process that enhances its reactivity in biochemical pathways. The compound is known to form strong internal hydrogen bonds (IHB), which facilitate the transfer of hydrogen atoms in chemical reactions. This tunneling effect is critical for its interaction with biological systems, particularly in the context of enzyme inhibition and molecular recognition processes.

Biochemical Pathways

The primary biochemical pathway influenced by 2-ClMA involves resonance-assisted hydrogen bonding. The compound’s ability to undergo hydrogen tunneling affects various enzymatic reactions, making it a valuable reagent in pharmaceutical applications. In laboratory settings, studies have shown that 2-ClMA can alter the vibrational levels associated with proton transfer, thereby impacting metabolic pathways.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity . A study highlighted that certain synthesized derivatives showed effective inhibition against various bacterial strains. The structure-activity relationship (SAR) analysis revealed that modifications to the chloromalonaldehyde structure could enhance antibacterial efficacy .

Anticancer Potential

This compound has also been evaluated for its anticancer properties . In vitro studies demonstrated that it could induce apoptosis in cancer cell lines through the modulation of cellular oxidative stress and inhibition of specific signaling pathways related to cell survival.

Study on Antimicrobial Efficacy

A notable study published in the Indian Pharmacopoeia examined the antimicrobial activities of newly synthesized compounds based on this compound. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Research on Anticancer Activity

Another significant investigation focused on the anticancer effects of 2-ClMA derivatives against multidrug-resistant (MDR) cancer cell lines. The study found that these derivatives could effectively modulate drug resistance mechanisms, enhancing the efficacy of existing chemotherapeutic agents .

Data Tables

Propriétés

IUPAC Name |

2-chloropropanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO2/c4-3(1-5)2-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRZQCIGJUWSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50957772 | |

| Record name | Chloropropanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36437-19-1 | |

| Record name | Chloromalonaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036437191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloropropanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROMALONALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 2-Chloromalonaldehyde in the pharmaceutical industry?

A1: this compound is primarily used as a reagent in the synthesis of thiazole heterocycles, which are important building blocks for various pharmaceuticals. [] This use leverages its chemical reactivity rather than any inherent biological activity.

Q2: How can trace amounts of this compound in pharmaceutical materials be detected?

A2: Hydrophilic interaction chromatography (HILIC) has been identified as an effective method for trace analysis of 2-ClMA in pharmaceutical materials. [] This method offers a reporting quantitation limit (QL) of 1 ppm and a reporting detection limit of 0.4 ppm for 2-ClMA in samples with a concentration of 10 mg/mL. []

Q3: What is interesting about the molecular structure and bonding of this compound?

A3: this compound exists primarily in its enol form, stabilized by an intramolecular hydrogen bond (IHB). [, ] This IHB is weaker than in its parent molecule, malonaldehyde, due to the chlorine substitution. [] Furthermore, 2-ClMA exhibits a phenomenon known as hydrogen tunneling, where the hydrogen atom involved in the IHB can move between two positions. [] This tunneling behavior has been observed experimentally in cryogenic matrices and is influenced by temperature and the surrounding environment. [, ]

Q4: How does UV irradiation affect this compound?

A4: UV irradiation of 2-ClMA trapped in matrices like argon, neon, and para-hydrogen triggers isomerization, leading to the formation of different open enolic forms. [, ] Interestingly, this photoisomerization process exhibits selectivity, favoring specific enol conformers depending on the irradiation wavelength. [] This selectivity is attributed to a tunneling-driven process involving the hydroxyl hydrogen. []

Q5: Have there been any computational studies on this compound?

A5: Yes, computational chemistry methods like PM3 have been employed to study the optimized geometries of 2-ClMA and its parent molecule, malonaldehyde. [] These studies provide insights into bond lengths, angles, and potential energy surfaces, helping to understand proton transfer and tunneling phenomena in these molecules. []

Q6: Are there any known synthetic routes for this compound that incorporate isotopic labeling?

A6: Yes, an improved synthesis of [2-14C]2,5-dichloropyrimidine, a compound derived from 2-ClMA, has been reported. [] This synthesis utilizes [14C]urea as a starting material, offering a more efficient route with higher radiochemical yield compared to previous methods. [] This labeled compound can be valuable for various research applications, including metabolic studies and reaction mechanism elucidation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.